molecular formula C6H10BrNO B2860454 6-(Bromomethyl)piperidin-2-one CAS No. 2302720-66-5

6-(Bromomethyl)piperidin-2-one

Cat. No.: B2860454
CAS No.: 2302720-66-5
M. Wt: 192.056
InChI Key: WNYPGLMMEOPDPQ-UHFFFAOYSA-N
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Description

6-(Bromomethyl)piperidin-2-one is a chemical compound with the molecular formula C6H10BrNO It is a derivative of piperidinone, characterized by the presence of a bromomethyl group at the sixth position of the piperidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)piperidin-2-one typically involves the bromination of piperidin-2-one derivatives. One common method is the reaction of piperidin-2-one with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)piperidin-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding piperidin-2-one derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, yielding piperidin-2-one derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 6-(azidomethyl)piperidin-2-one, while reduction with LiAlH4 produces 6-methylpiperidin-2-one.

Scientific Research Applications

6-(Bromomethyl)piperidin-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and psychiatric disorders.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The molecular targets and pathways involved vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    6-(Chloromethyl)piperidin-2-one: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It exhibits similar reactivity but may have different pharmacokinetic properties.

    6-(Hydroxymethyl)piperidin-2-one: Contains a hydroxymethyl group, making it more hydrophilic and potentially altering its biological activity.

    6-(Methyl)piperidin-2-one: Lacks the halogen group, resulting in different reactivity and potentially different biological effects.

Uniqueness

6-(Bromomethyl)piperidin-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry for the development of novel therapeutic agents.

Properties

IUPAC Name

6-(bromomethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c7-4-5-2-1-3-6(9)8-5/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYPGLMMEOPDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2302720-66-5
Record name 6-(bromomethyl)piperidin-2-one
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